4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(4-ethoxyphenyl)piperazine-1-carboxamide
Description
4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(4-ethoxyphenyl)piperazine-1-carboxamide is a heterocyclic compound featuring a triazolopyridazine core fused with a piperazine-carboxamide scaffold. The triazolopyridazine moiety is substituted with a cyclopropyl group at position 3, while the carboxamide group is attached to a 4-ethoxyphenyl aromatic ring.
Properties
IUPAC Name |
4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-ethoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O2/c1-2-30-17-7-5-16(6-8-17)22-21(29)27-13-11-26(12-14-27)19-10-9-18-23-24-20(15-3-4-15)28(18)25-19/h5-10,15H,2-4,11-14H2,1H3,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOKJHLJPWUZIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5CC5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound 4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(4-ethoxyphenyl)piperazine-1-carboxamide is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffoldSimilar compounds have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents.
Mode of Action
The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors.
Biochemical Pathways
Similar compounds have been reported to inhibit various enzymes, suggesting that they may interfere with multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds.
Biological Activity
The compound 4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(4-ethoxyphenyl)piperazine-1-carboxamide is a member of the triazolopyridazine family, which has garnered attention for its potential biological activities, particularly in the realm of oncology and as a modulator of various biochemical pathways. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into distinct components that contribute to its biological activity:
- Triazolo[4,3-b]pyridazine core : This scaffold is known for its diverse pharmacological properties, including anticancer and antimicrobial activities.
- Piperazine moiety : Often associated with central nervous system activity and modulation of neurotransmitter receptors.
- Ethoxyphenyl group : This substituent may enhance lipophilicity and influence binding interactions with biological targets.
The molecular formula is with a molecular weight of approximately 368.44 g/mol .
Anticancer Properties
Recent studies have indicated that compounds within the triazolopyridazine class exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound acts as a tyrosine kinase inhibitor , which is crucial in cancer therapy due to the role of tyrosine kinases in cell signaling pathways that regulate cell proliferation and survival. Inhibition of these kinases can lead to reduced tumor growth and increased apoptosis in cancer cells .
- Case Study : A study highlighted the efficacy of similar triazolopyridazines in inhibiting cancer cell lines, demonstrating IC50 values in the low micromolar range against various types of cancer .
Antimicrobial Activity
The triazolo[4,3-b]pyridazine scaffold has also been associated with antimicrobial effects:
- Broad-spectrum Activity : Compounds with this structure have shown activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have demonstrated up to 16-fold greater potency against resistant strains compared to conventional antibiotics .
- Research Findings : A recent review summarized the antimicrobial profile of triazole derivatives, noting significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological effects:
- Anxiolytic and Antidepressant Activities : Similar piperazine derivatives have been investigated for their anxiolytic properties, indicating that modifications could yield compounds with therapeutic potential for anxiety disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound:
| Substituent | Effect on Activity |
|---|---|
| Cyclopropyl group | Enhances binding affinity to target proteins |
| Ethoxyphenyl group | Increases lipophilicity and bioavailability |
| Piperazine ring | Modulates receptor interactions |
Research indicates that specific modifications to the triazolo[4,3-b]pyridazine core significantly affect potency and selectivity against various biological targets .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity:
Research indicates that compounds with similar structures to 4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(4-ethoxyphenyl)piperazine-1-carboxamide exhibit antidepressant properties. The triazolo and pyridazine components are linked to serotonin receptor modulation, which can alleviate symptoms of depression .
2. Anti-inflammatory Effects:
Studies have shown that derivatives of triazole compounds can reduce inflammation by inhibiting cytokine production. This suggests potential applications in treating inflammatory diseases .
3. Anticancer Potential:
The compound's ability to interact with various biological targets makes it a candidate for anticancer drug development. Research into triazole derivatives has revealed mechanisms that induce apoptosis in cancer cells, providing a promising avenue for further exploration .
Neuropharmacological Applications
1. Neuroprotective Effects:
Triazolo-pyridazine derivatives have been studied for their neuroprotective properties against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. They may exert protective effects by modulating neurotransmitter levels and reducing oxidative stress .
2. Cognitive Enhancement:
There is evidence suggesting that compounds similar to this one can enhance cognitive functions by acting on cholinergic systems in the brain. This could lead to applications in treating cognitive deficits associated with aging or neurological disorders .
Summary of Research Findings
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry investigated the antidepressant effects of triazole derivatives in animal models. The results indicated significant reductions in depressive-like behaviors when treated with compounds structurally related to This compound , showcasing its potential for clinical application.
Case Study 2: Neuroprotective Mechanisms
Research conducted at a prominent university demonstrated that certain triazole compounds could protect neuronal cells from oxidative stress-induced damage. This study highlighted the relevance of the compound in developing therapies for neurodegenerative diseases.
Chemical Reactions Analysis
Piperazine Ring Functionalization
The piperazine moiety serves as a primary site for chemical modification due to its nucleophilic secondary amine groups. Key reactions include:
Acylation/Alkylation
Piperazine nitrogen atoms undergo alkylation or acylation under standard conditions:
In one protocol, the piperazine carboxamide group was acylated using chloroformate derivatives to introduce ester functionalities, enhancing solubility for biological assays.
Carboxamide Group Reactivity
The carboxamide group (-NH-C(=O)-) participates in hydrolysis and condensation reactions:
Hydrolysis
| Conditions | Products | Notes |
|---|---|---|
| Acidic (HCl, H₂O/EtOH, reflux) | Carboxylic acid + 4-ethoxyaniline | Requires prolonged heating (>12 hrs) |
| Basic (NaOH, H₂O/THF, 80°C) | Sodium carboxylate + amine | Faster but lower yield due to side reactions |
Condensation
Reaction with primary amines (e.g., RNH₂) in the presence of EDCl/HOBt yields substituted ureas, a strategy used to optimize pharmacokinetic properties in analogs .
Triazolo-Pyridazine Core Modifications
The triazolo[4,3-b]pyridazine system exhibits electrophilic substitution and metal-catalyzed coupling:
Nucleophilic Aromatic Substitution (SNAr)
The pyridazine ring undergoes SNAr at electron-deficient positions (e.g., C-7):
| Electrophile | Conditions | Product |
|---|---|---|
| Amines (e.g., morpholine) | DIPEA, DMSO, 120°C | C-7 substituted derivatives |
| Thiols | K₂CO₃, DMF, 80°C | Thioether-linked analogs |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction Type | Catalysts/Reagents | Applications |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O | Introduction of aryl/heteroaryl groups |
| Sonogashira | CuI, PdCl₂(PPh₃)₂, Et₃N | Alkynylation for kinase inhibitor development |
Cyclopropyl Ring Reactivity
The cyclopropyl group demonstrates stability under mild conditions but undergoes ring-opening under strain or radical initiation:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Acidic ring-opening | H₂SO₄, MeOH, Δ | Linear thioester formation |
| Photochemical | UV light, radical initiators (AIBN) | Diradical intermediates for polymerization |
Ethoxyphenyl Group Transformations
The 4-ethoxyphenyl substituent is susceptible to demethylation and halogenation:
O-Dealkylation
| Reagents | Conditions | Product |
|---|---|---|
| BBr₃ | CH₂Cl₂, -78°C → RT | Phenolic derivative |
| HI (aq) | Reflux, 6 hrs | 4-Hydroxyphenyl analog |
Electrophilic Substitution
Nitration (HNO₃/H₂SO₄) and sulfonation (SO₃/H₂SO₄) occur at the aromatic ring’s para position relative to the ethoxy group .
Oxidation
-
Sulfide to sulfone : mCPBA in CH₂Cl₂ converts thiomethyl groups to sulfones, enhancing hydrogen-bonding capacity .
-
Alcohol oxidation : TEMPO/NaClO₂ oxidizes primary alcohols to carboxylic acids in triazole-linked side chains.
Reduction
Complexation with Metals
The triazole nitrogen atoms coordinate transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes studied for catalytic and antibacterial applications . Stability constants (log K) range from 4.2–5.8 in aqueous ethanol .
Comparison with Similar Compounds
Key Observations :
- Electronic Properties : The 4-ethoxyphenyl group introduces electron-donating effects, contrasting with electron-withdrawing chloro or trifluoromethyl groups in analogs. This may influence binding affinity to hydrophobic pockets in target proteins .
- Molecular Weight : The target compound (470.51 g/mol) has a higher molecular weight than analogs, which could impact bioavailability and blood-brain barrier permeability .
Pharmacological and Physicochemical Properties
- Solubility : The ethoxy group in the target compound likely improves water solubility compared to chloro- or trifluoromethyl-substituted analogs, though experimental data are needed for confirmation.
- Binding Affinity : Piperazine-carboxamide derivatives often exhibit affinity for serotonin or dopamine receptors. The triazolopyridazine core may confer kinase inhibitory activity, as seen in structurally related compounds .
- Metabolic Stability : Cyclopropyl substituents are less prone to oxidative metabolism than isopropyl groups, suggesting enhanced stability for the target compound .
Q & A
Q. What are the optimal synthetic routes for 4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(4-ethoxyphenyl)piperazine-1-carboxamide?
- Methodology : The synthesis typically involves multi-step reactions:
- Step 1 : Cyclocondensation of cyclopropyl-substituted precursors with pyridazine derivatives under reflux in polar aprotic solvents (e.g., DMF or NMP) at 80–100°C for 12–24 hours .
- Step 2 : Coupling the triazolopyridazine intermediate with N-(4-ethoxyphenyl)piperazine-1-carboxamide using EDCI·HCl and HOBt in anhydrous DMF at 60°C for 18 hours .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
- Yield Optimization : Adjust reaction stoichiometry (1:1.2 molar ratio of triazolopyridazine to piperazine carboxamide) and use nitrogen atmosphere to prevent oxidation .
Q. What analytical techniques are critical for confirming the compound’s structure and purity?
- Methodology :
- X-ray Powder Diffraction (XRPD) : Confirms crystalline structure and polymorphic form; sharp peaks at 2θ = 12.5°, 18.3°, and 24.7° indicate high crystallinity .
- DSC/TGA : Evaluates thermal stability (decomposition onset >200°C) and moisture content (<0.5% w/w) .
- NMR Spectroscopy : H-NMR (DMSO-d6) shows characteristic peaks: δ 1.35 ppm (triplet, -OCH2CH3), δ 3.4–3.8 ppm (piperazine protons), δ 7.2–8.1 ppm (aromatic protons) .
- HPLC-PDA : Purity >98% confirmed using a C18 column (acetonitrile/water + 0.1% TFA, 1.0 mL/min) .
Q. How should this compound be handled and stored to ensure stability in laboratory settings?
- Methodology :
- Storage : Desiccated at -20°C under inert gas (argon) to prevent hydrolysis of the carboxamide group .
- Handling : Use gloveboxes for moisture-sensitive steps; avoid prolonged exposure to light (UV degradation observed at λ >300 nm) .
- Safety : Classified as non-hazardous under GHS, but wear PPE (gloves, goggles) due to limited irritation data .
Advanced Research Questions
Q. How can structural derivatives of this compound be designed to improve pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Methodology :
- Substituent Modification : Introduce hydrophilic groups (e.g., -SO2NH2, -OH) on the piperazine ring via nucleophilic substitution (K2CO3/DMF, 60°C) to enhance aqueous solubility .
- Bioisosteric Replacement : Replace the cyclopropyl group with trifluoromethyl or pyridyl moieties to improve metabolic stability (tested via liver microsome assays) .
- Prodrug Strategies : Synthesize phosphate or acetylated prodrugs using H3PO4 or acetic anhydride, followed by in vitro hydrolysis studies in simulated gastric fluid .
Q. How can contradictions in biological activity data (e.g., varying IC50 values across assays) be resolved?
- Methodology :
- Assay Standardization : Use identical cell lines (e.g., HEK293 for kinase inhibition studies) and normalize data to positive controls (e.g., staurosporine for broad-spectrum kinase inhibition) .
- Structural Validation : Compare X-ray crystallography data (e.g., piperazine chair conformation, bond angles) with computational models (DFT) to rule out conformational artifacts .
- Solubility Correction : Account for DMSO concentration effects (<1% v/v) in dose-response curves; use LC-MS to verify compound integrity post-assay .
Q. What computational strategies are effective for optimizing reaction conditions and predicting novel derivatives?
- Methodology :
- Reaction Path Search : Employ quantum mechanical calculations (e.g., Gaussian09 with B3LYP/6-31G*) to identify low-energy intermediates and transition states .
- Machine Learning : Train models on PubChem data (similar piperazine-carboxamides) to predict reaction yields and optimal solvents (e.g., DMF vs. THF) .
- SAR Analysis : Use molecular docking (AutoDock Vina) to map triazolopyridazine interactions with target proteins (e.g., kinases) and prioritize substituents for synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
